3-Methyl-4-iso-pentoxythiophenol

Description

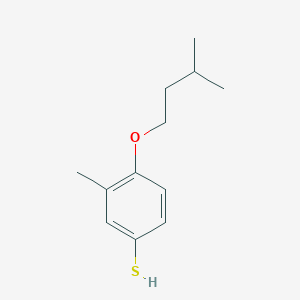

3-Methyl-4-iso-pentoxythiophenol is an organic compound that belongs to the class of thiophenols Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring This compound is characterized by the presence of a methyl group at the third position and an iso-pentoxy group at the fourth position on the benzene ring

Properties

IUPAC Name |

3-methyl-4-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-9(2)6-7-13-12-5-4-11(14)8-10(12)3/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSSXEQGQGDDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-iso-pentoxythiophenol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-iso-pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anion.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-Methyl-4-iso-pentoxythiophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-iso-pentoxythiophenol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The compound’s aromatic structure also allows it to participate in π-π interactions with other aromatic molecules, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-4-isopropylphenol: Similar in structure but with an isopropyl group instead of an iso-pentoxy group.

4-Methylthiophenol: Lacks the iso-pentoxy group, making it less complex.

4-Isopentoxyaniline: Contains an amino group instead of a thiol group.

Uniqueness

3-Methyl-4-iso-pentoxythiophenol is unique due to the presence of both a thiol group and an iso-pentoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-Methyl-4-iso-pentoxythiophenol, a compound belonging to the thiophenol class, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound is characterized by a thiol group (-SH) attached to a phenyl ring, with an iso-pentoxy substituent that influences its reactivity and biological interactions. The compound's IUPAC name is 3-(3-propan-2-ylphenyl)benzenethiol, and it has a molecular formula of .

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-propan-2-ylphenyl)benzenethiol |

| Molecular Formula | |

| CAS Number | Not specified |

| Melting Point | Not available |

The biological activity of this compound primarily derives from its thiol group, which can form covalent bonds with various biomolecules. This interaction can modulate enzyme activity, influence signaling pathways, and exhibit antioxidant properties. The compound has been studied for its potential to inhibit microbial growth and act as an antioxidant, highlighting its therapeutic potential.

Biological Activities

1. Antimicrobial Properties:

Research indicates that thiophenols exhibit antimicrobial activities against various pathogens. The specific activity of this compound has yet to be extensively documented; however, related compounds have shown promise in inhibiting bacterial and fungal growth.

2. Antioxidant Activity:

Thiophenols are recognized for their antioxidant properties. The presence of the thiol group allows for the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various thiophenols against common bacterial strains. While specific data on this compound was limited, related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiophenol structure could enhance antimicrobial potency.

Study 2: Antioxidant Potential

In another investigation focusing on the antioxidant capabilities of thiophenols, compounds similar to this compound were tested for their ability to reduce oxidative stress markers in vitro. Results indicated a strong correlation between the structure of thiophenols and their antioxidant activity, suggesting that this compound may exhibit similar benefits.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other thiophenolic compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 3-Methylthiophenol | Moderate | High |

| 4-Methylthiophenol | High | Moderate |

| This compound | Limited Data | Potentially High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.